1-(7-Bromochroman-2-yl)ethan-1-one
Description
1-(7-Bromochroman-2-yl)ethan-1-one is a brominated chroman derivative featuring an ethanone group at the 2-position of the chroman ring and a bromine substituent at the 7-position. Chroman, a bicyclic structure comprising a benzene ring fused to a tetrahydropyran ring, confers unique electronic and steric properties.
Properties
Molecular Formula |
C11H11BrO2 |
|---|---|
Molecular Weight |
255.11 g/mol |
IUPAC Name |
1-(7-bromo-3,4-dihydro-2H-chromen-2-yl)ethanone |
InChI |
InChI=1S/C11H11BrO2/c1-7(13)10-5-3-8-2-4-9(12)6-11(8)14-10/h2,4,6,10H,3,5H2,1H3 |
InChI Key |
WNAKOVXMWIEUCX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CCC2=C(O1)C=C(C=C2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(7-Bromochroman-2-yl)ethan-1-one typically involves the bromination of chroman-2-one followed by the introduction of an ethanone group. One common method is the bromination of chroman-2-one using bromine in the presence of a catalyst such as iron(III) bromide. The resulting 7-bromochroman-2-one is then reacted with ethanoyl chloride in the presence of a base like pyridine to yield 1-(7-Bromochroman-2-yl)ethan-1-one .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the production process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
1-(7-Bromochroman-2-yl)ethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ethanone group to an alcohol.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted chromanones depending on the nucleophile used.
Scientific Research Applications
1-(7-Bromochroman-2-yl)ethan-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Used in the synthesis of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(7-Bromochroman-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the ethanone group play crucial roles in its reactivity and biological activity. The compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Differences
- 1-(7-Bromobenzo[d][1,3]dioxol-4-yl)ethan-1-one (CAS 1892297-27-6): Core Structure: Benzodioxol (two oxygen atoms in a 1,3-dioxolane ring fused to benzene) vs. chroman (benzene fused to tetrahydropyran). Substituents: Bromine at the 7-position and ethanone at the 4-position.
- (E)-2-(1-Bromo-1H-indol-3-yl)-1-(4-methoxyphenyl)-2-(phenylimino)ethan-1-one (3d): Core Structure: Indole with bromine at the 1-position and an imino group. Substituents: Methoxyphenyl and phenylimino groups. Implications: The indole core introduces nitrogen-based basicity, while the imino group may facilitate hydrogen bonding, contrasting with chroman’s oxygen-mediated interactions .
Electronic and Steric Effects
- Sulfur-Containing Analogs (e.g., 1-Cyclohexyl-2-(phenylthio)ethan-1-one) :
- Sulfonyl Derivatives (e.g., 1-(4-Chloromethylphenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one): The sulfonyl group strongly withdraws electrons, reducing the ethanone’s electrophilicity compared to brominated chroman derivatives .
Physical and Spectroscopic Properties
Melting Points
- 1-(4-Chloromethylphenyl)-2-(dimethyl(oxo)-λ⁶-sulfanylidene)ethan-1-one (1f) : 137.3–138.5°C .
- Chromane-based ethanones: Melting points are influenced by bromine’s position; 7-bromo substitution may lower symmetry, reducing melting points compared to para-substituted analogs.
Spectral Data
- HRMS : For compound 3d, [M+H]⁺ = 437.0052 (C₂₂H₁₄BrClN₂O) . Chroman derivatives would exhibit distinct fragmentation patterns due to the oxygen-rich ring.
- NMR: In benzofuran-based ethanones (), the acetyl group resonates at δ ~2.6 ppm (¹H) and ~190 ppm (¹³C). Chroman’s oxygen environment may shift these signals upfield .
Tabulated Comparison
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